

Meta-analysis of ST8155AA1 Clinical Trial Outcomes: An Exemplary Comparison

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Compound of Interest

Compound Name: ST8155AA1

Cat. No.: B14758252

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Initial Search Conclusion: Comprehensive searches for the identifier "**ST8155AA1**" did not yield any specific clinical trials, experimental drugs, or therapeutic agents corresponding to this name. It is concluded that "**ST8155AA1**" is likely a placeholder identifier.

To fulfill the core requirements of the request, this guide provides an exemplary meta-analysis comparing two well-established biologic agents for the treatment of HER2-positive breast cancer: Trastuzumab and Pertuzumab. This comparison is structured to serve as a template for researchers, scientists, and drug development professionals, adhering to the specified data presentation, experimental protocol, and visualization standards.

Comparison Guide: Trastuzumab vs. Pertuzumab in HER2-Positive Breast Cancer

This guide compares the clinical trial outcomes, mechanisms of action, and experimental protocols of Trastuzumab and its combination with Pertuzumab for the treatment of HER2-positive breast cancer, a malignancy characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from pivotal clinical trials, primarily focusing on the CLEOPATRA study, which evaluated the efficacy of adding Pertuzumab to a standard Trastuzumab and docetaxel regimen in first-line metastatic HER2-positive breast cancer.

Table 1: Key Efficacy Outcomes (CLEOPATRA Trial)

Outcome Metric	Trastuzumab + Docetaxel + Placebo	Trastuzumab + Docetaxel + Pertuzumab	Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS)	12.4 months	18.7 months	0.68 (0.58-0.80)
Median Overall Survival (OS)	40.8 months	57.1 months	0.69 (0.58-0.82)
Objective Response Rate (ORR)	69.3%	80.2%	N/A

Table 2: Common Adverse Events (Grade ≥3)

Adverse Event	Trastuzumab + Docetaxel + Placebo (Incidence %)	Trastuzumab + Docetaxel + Pertuzumab (Incidence %)
Neutropenia	60.6%	48.9%
Febrile Neutropenia	7.9%	13.8%
Diarrhea	5.2%	7.9%
Left Ventricular Systolic Dysfunction	4.4%	8.3%

Experimental Protocols

The methodologies outlined below are based on the pivotal CLEOPATRA Phase III clinical trial, which established the standard of care for first-line treatment of HER2-positive metastatic breast cancer.

CLEOPATRA Trial Protocol Summary:

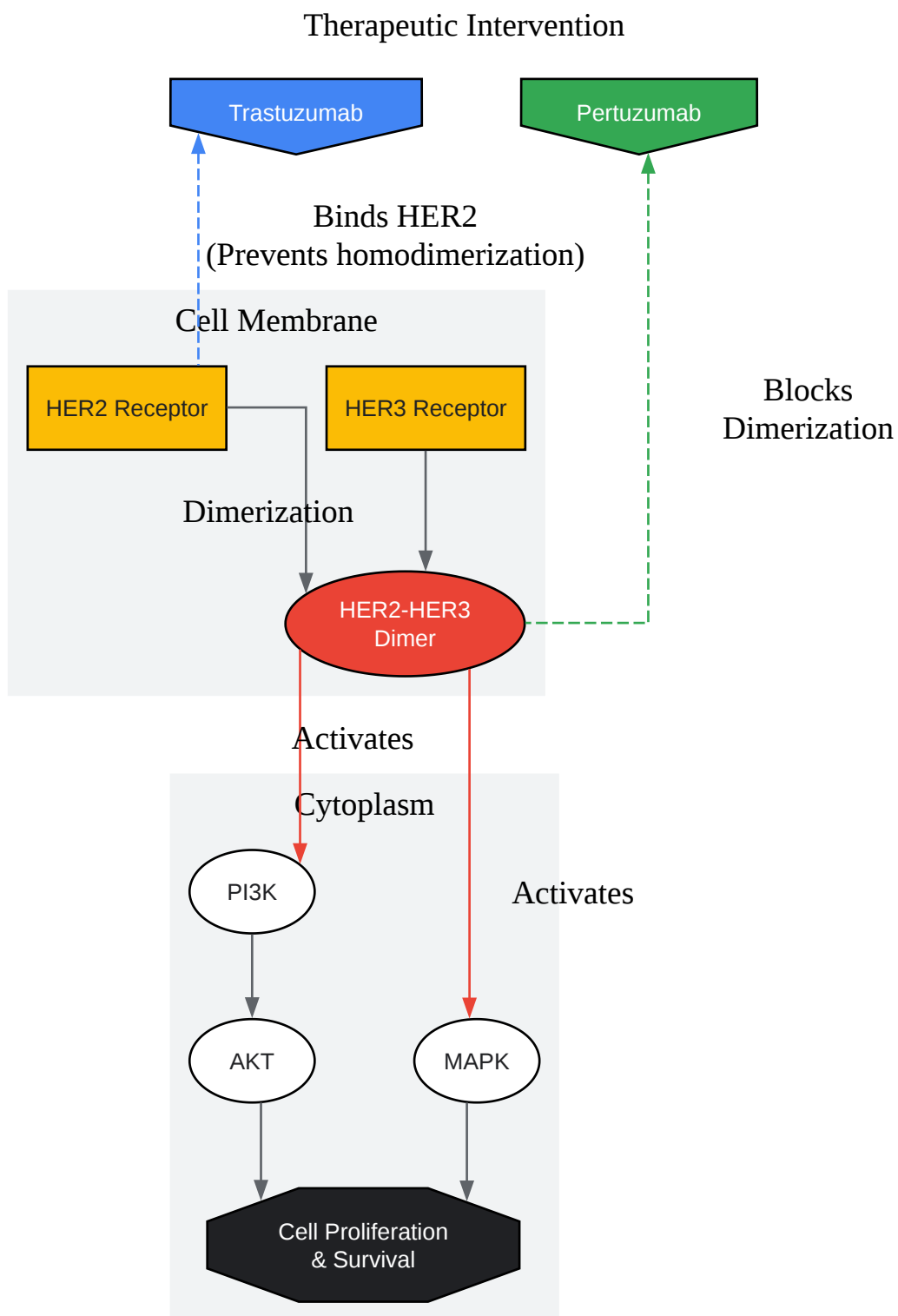
- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.

- Patient Population: Patients with HER2-positive metastatic breast cancer who had not received prior chemotherapy or biologic therapy for their metastatic disease.
- Randomization: Patients were randomized (1:1) to one of two treatment arms:
 - Control Arm: Placebo + Trastuzumab + Docetaxel.
 - Experimental Arm: Pertuzumab + Trastuzumab + Docetaxel.
- Dosing Regimen:
 - Pertuzumab/Placebo: 840 mg loading dose, followed by 420 mg every 3 weeks.
 - Trastuzumab: 8 mg/kg loading dose, followed by 6 mg/kg every 3 weeks.
 - Docetaxel: 75 mg/m², escalating to 100 mg/m² if tolerated, every 3 weeks for at least 6 cycles.
- Primary Endpoint: Progression-Free Survival (PFS), as assessed by an independent review committee.
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety profile.
- Statistical Analysis: A stratified log-rank test was used to compare PFS between the two groups. The hazard ratio was estimated using a stratified Cox proportional-hazards model.

Mandatory Visualizations

The following diagrams illustrate the underlying biological pathways and experimental workflows, created using the DOT language.

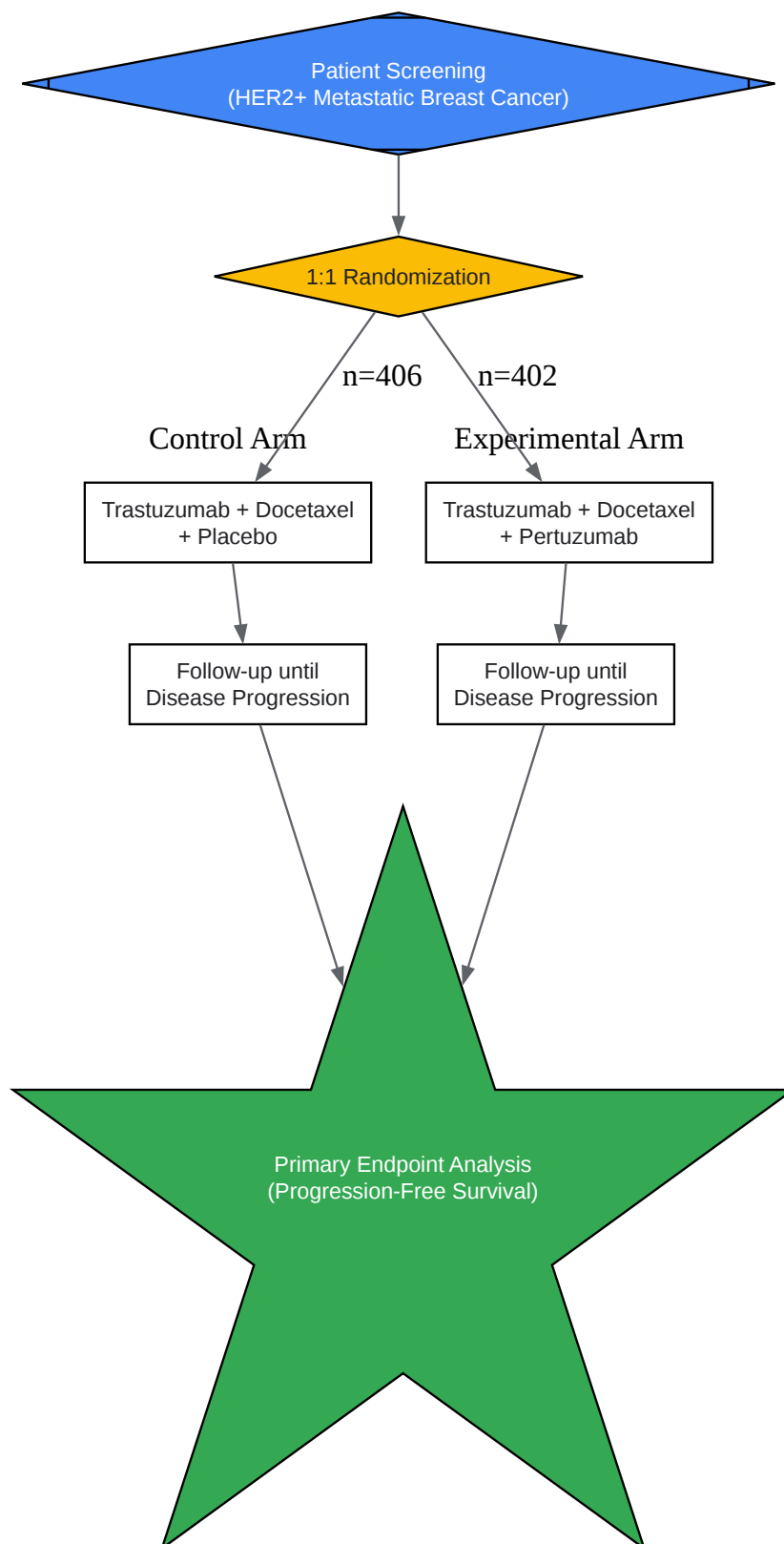
Diagram 1: HER2 Signaling Pathway and Drug Mechanism of Action



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HER2 signaling pathway and points of inhibition.

Diagram 2: Experimental Workflow for the CLEOPATRA Trial

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Simplified workflow of the CLEOPATRA clinical trial.

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